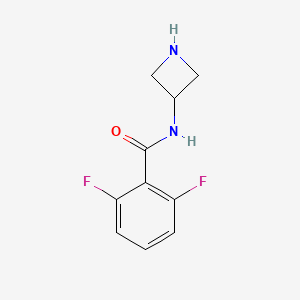

N-(azetidin-3-yl)-2,6-difluorobenzamide

Overview

Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Synthesis Analysis

Azetidines can be synthesized through various methods. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis

The molecular structure of azetidines can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis

Azetidines can undergo various chemical reactions. For example, they can participate in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

Azetidines are generally solid at room temperature . They have a molecular weight around 114.15 .Scientific Research Applications

Anticancer Agent Development

N-(azetidin-3-yl)-2,6-difluorobenzamide derivatives have shown promise in anticancer research. For example, a study discovered a compound from a series of kinesin spindle protein (KSP) inhibitors, exhibiting both excellent biochemical potency and suitable pharmaceutical properties for clinical development. This compound induced cellular death by arresting cells in mitosis, indicating its potential as an anticancer agent (Theoclitou et al., 2011).

Drug Discovery

Azetidin-3-yl groups have been introduced into heteroaromatic bases using a radical addition method (Minisci reaction). This process was used to introduce azetidine into heteroaromatic systems with significant uses in drug discovery, such as EGFR inhibitors and antimalarial drugs (Duncton et al., 2009).

Synthesis of Azetidin-3-yl Derivatives

Efficient approaches have been developed for installing azetidin-3-yl groups into aromatic systems. This includes a nickel-mediated alkyl-aryl Suzuki coupling, presenting a significant advancement in the synthesis of azetidin-3-yl derivatives (Duncton et al., 2008).

Antileishmanial Activity

Studies have demonstrated the potential of azetidin-3-yl derivatives in antileishmanial activity. For instance, a series of 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones showed marked improvement in anti-parasitic activity, indicating their usefulness in treating leishmaniasis (Singh et al., 2012).

Antibacterial Applications

The 2,6-difluorobenzamide structure, including the N-(azetidin-3-yl)-2,6-difluorobenzamide, has been explored for its antibacterial properties. These compounds have shown the ability to interfere with bacterial cell division by inhibiting key proteins, suggesting their potential as antibacterial drugs (Straniero et al., 2023).

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions in the field of azetidines could involve exploring their potential uses in various biological applications, given their presence in a variety of natural and synthetic products . Further studies could also focus on developing new synthesis methods and investigating their mechanisms of action in biological systems.

properties

IUPAC Name |

N-(azetidin-3-yl)-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N2O/c11-7-2-1-3-8(12)9(7)10(15)14-6-4-13-5-6/h1-3,6,13H,4-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLVCSFPAATGRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC(=O)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

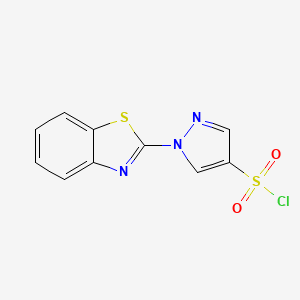

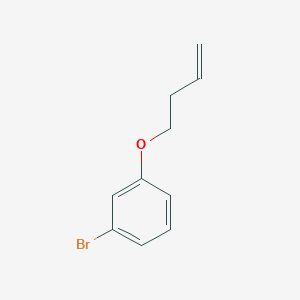

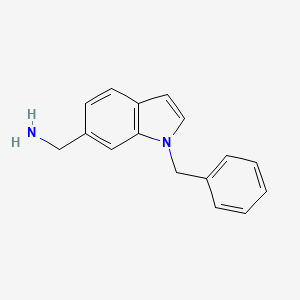

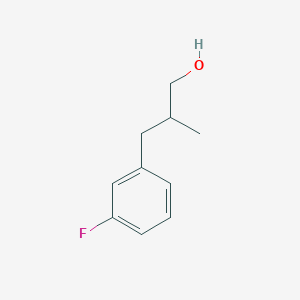

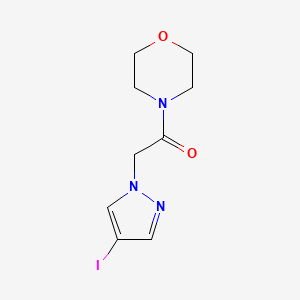

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid](/img/structure/B1400004.png)

![1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400012.png)